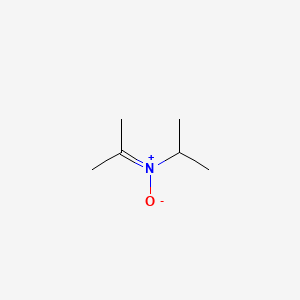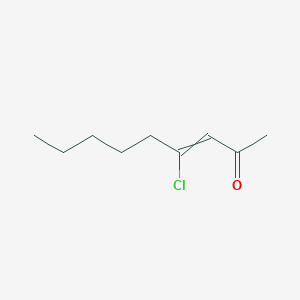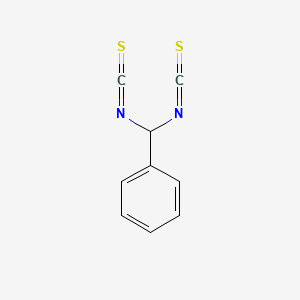
(Diisothiocyanatomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diisothiocyanatomethyl)benzene, also known as benzyl isothiocyanate, is an organic compound with the molecular formula C8H7NS. It is a derivative of benzene, where two isothiocyanate groups are attached to a methyl group. This compound is known for its distinctive mustard-like odor and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Diisothiocyanatomethyl)benzene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with potassium thiocyanate in the presence of a suitable solvent like acetone. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the isothiocyanate group .
Another method involves the reaction of benzylamine with carbon disulfide and a base such as triethylamine, followed by oxidation with hydrogen peroxide. This method is advantageous as it avoids the use of toxic reagents and provides a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, often employing continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
(Diisothiocyanatomethyl)benzene undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield benzylamine, which is a valuable intermediate in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as primary amines or alcohols in the presence of a base like sodium hydroxide are commonly employed.
Major Products Formed
Oxidation: Benzyl isocyanate
Reduction: Benzylamine
Substitution: Various substituted benzyl derivatives depending on the nucleophile used
Scientific Research Applications
(Diisothiocyanatomethyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Diisothiocyanatomethyl)benzene involves its ability to react with nucleophiles, forming covalent bonds with amino acids in proteins. This reactivity is attributed to the electrophilic nature of the isothiocyanate group, which can form thiourea linkages with nucleophilic sites on proteins and enzymes . This interaction can inhibit the activity of certain enzymes, making it useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Similar in structure but lacks the methyl group.
Benzyl isocyanate: Similar but contains an isocyanate group instead of isothiocyanate.
Toluene: Similar aromatic structure but lacks the isothiocyanate groups
Uniqueness
(Diisothiocyanatomethyl)benzene is unique due to the presence of two isothiocyanate groups, which enhance its reactivity and make it a versatile reagent in organic synthesis. Its ability to form stable thiourea linkages with proteins also distinguishes it from other similar compounds .
Properties
CAS No. |
92079-72-6 |
|---|---|
Molecular Formula |
C9H6N2S2 |
Molecular Weight |
206.3 g/mol |
IUPAC Name |
diisothiocyanatomethylbenzene |
InChI |
InChI=1S/C9H6N2S2/c12-6-10-9(11-7-13)8-4-2-1-3-5-8/h1-5,9H |
InChI Key |
UXPZATVRMNDQRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(N=C=S)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


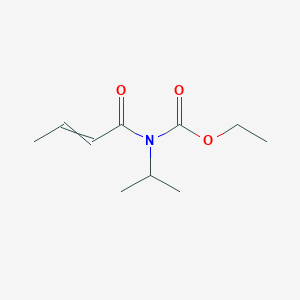
![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)
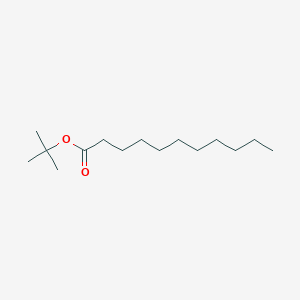
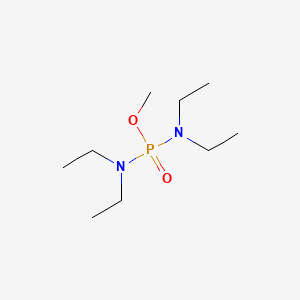
![3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate](/img/structure/B14354994.png)
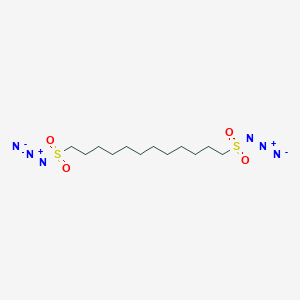
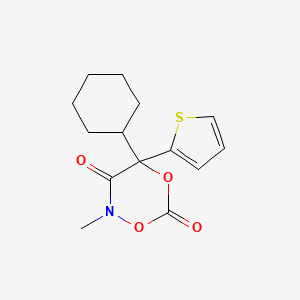
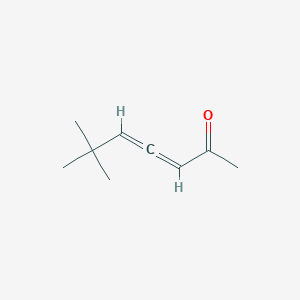

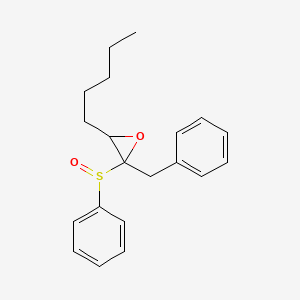

![1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl-](/img/structure/B14355047.png)
